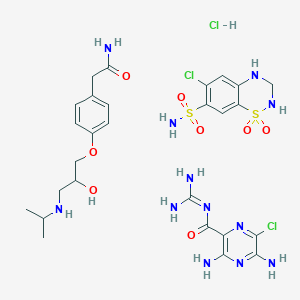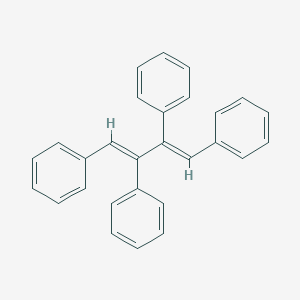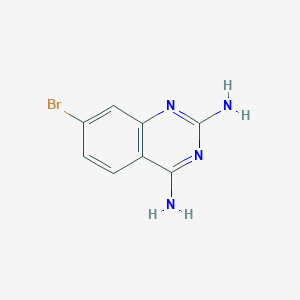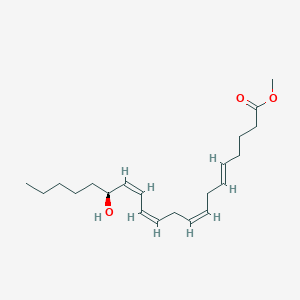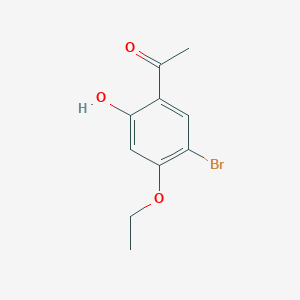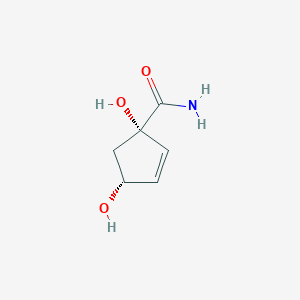
(1S,4R)-1,4-dihydroxycyclopent-2-ene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,4R)-1,4-dihydroxycyclopent-2-ene-1-carboxamide is a cyclic amide compound that has gained significant attention in the field of organic chemistry. This compound is also known as DHC and is synthesized through a specific chemical reaction. The unique structure of DHC has made it an important molecule in scientific research, particularly in the field of drug discovery.
Scientific Research Applications
Enantioconvergent Synthesis Routes
Gill and Rickards (1982) explored the inversion of alcohol configurations in hydroxycyclopentenone and cyclopentenol intermediates, derived from (1S,4S)-3.5,5-trichloro-1,4-dihydroxycyclopent-2-ene-1-carboxylic acid, leading to 2-substituted (4R)-4-hydroxycyclopent-2-enone derivatives. These derivatives are significant as chiral intermediates in prostanoid synthesis, demonstrating an enantioconvergent route from phenol (Gill & Rickards, 1982).
Efficient One-Pot Synthesis
Edwards and Rubin (2016) developed a cost-efficient method for the synthesis of 1-arylcycloprop-2-ene-1-carboxamides. This one-pot protocol is applicable for the preparation of sensitive products with a reactive, unsubstituted strained double bond (Edwards & Rubin, 2016).
Chiral Prostanoid Intermediates
Gill and Rickards (1981) described the preparation of (4S)-4-(t-Butyldimethylsilyloxy)-3-chlorocyclopent-2-enone from phenol, which leads to 3-substituted (4s)-4-hydroxycyclopent-2-enone derivatives. These derivatives are key intermediates in prostaglandin and prostanoid synthesis, showcasing the efficiency and versatility of their synthetic route (Gill & Rickards, 1981).
Novel Polyketide Synthesis
She et al. (2022) isolated new carboxamides and a new polyketide from the sponge-derived fungus Arthrinium sp. SCSIO 41421. The structures, including absolute configurations, were determined by NMR, MS spectroscopic analyses, and other methods. This study highlights the potential of natural products in synthesizing novel compounds (She et al., 2022).
properties
CAS RN |
133071-13-3 |
|---|---|
Molecular Formula |
C6H9NO3 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
(1S,4R)-1,4-dihydroxycyclopent-2-ene-1-carboxamide |
InChI |
InChI=1S/C6H9NO3/c7-5(9)6(10)2-1-4(8)3-6/h1-2,4,8,10H,3H2,(H2,7,9)/t4-,6+/m0/s1 |
InChI Key |
OTFXVMDBYXRDHC-UJURSFKZSA-N |
Isomeric SMILES |
C1[C@H](C=C[C@@]1(C(=O)N)O)O |
SMILES |
C1C(C=CC1(C(=O)N)O)O |
Canonical SMILES |
C1C(C=CC1(C(=O)N)O)O |
synonyms |
2-Cyclopentene-1-carboxamide,1,4-dihydroxy-,(1S,4R)-(9CI) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 3-hexylcyclobutane-1-carboxylate](/img/structure/B163020.png)
